![molecular formula C10H12F3NO B1375247 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1447964-63-7](/img/structure/B1375247.png)
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Preparation of 2-(trifluoromethyl)benzaldehyde: This can be achieved through the trifluoromethylation of benzaldehyde using appropriate reagents.
Formation of 3-(2-(trifluoromethyl)phenyl)propan-1-ol: The aldehyde undergoes a reduction reaction to form the corresponding alcohol.
Amination Reaction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can undergo reduction to form various derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
- 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol
- 3-Amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol
Comparison:
- Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s reactivity and properties. 3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific substitution pattern, which can affect its chemical behavior and potential applications .
属性
IUPAC Name |
3-amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACIGKCJLIVJFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
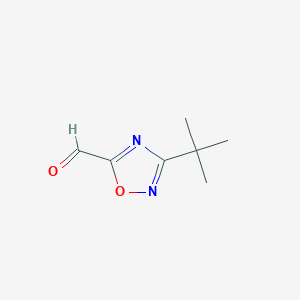
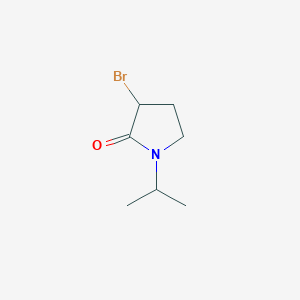



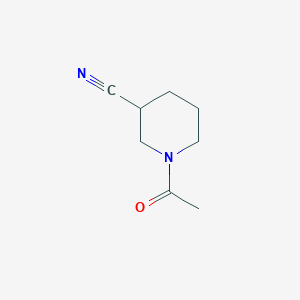
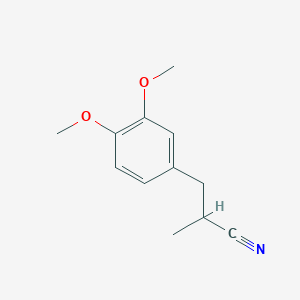
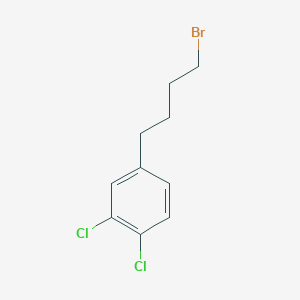
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)


